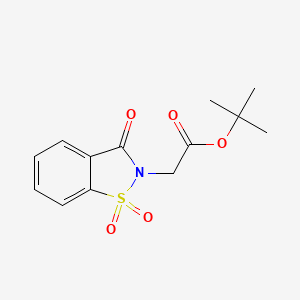
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide, also known as CBZ, is a chemical compound that has shown promising results in scientific research applications. CBZ is a benzimidazole derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide's mechanism of action involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine site of tubulin, preventing the formation of microtubules and disrupting the cell cycle. This leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective properties by inhibiting the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, this compound has some limitations, including its instability in acidic conditions and its limited bioavailability in vivo.
Orientations Futures
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has shown promising results in preclinical studies, and future research should focus on its potential use as a chemotherapeutic agent. Additionally, further studies are needed to explore the mechanism of action of this compound and its potential use in treating other diseases, such as Alzheimer's disease and inflammation. Future research should also focus on developing more stable and bioavailable derivatives of this compound.
Méthodes De Synthèse
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide can be synthesized through various methods, including the reaction of 4-chloroaniline with potassium hydroxide, followed by condensation with thiourea. Another method involves the reaction of 4-chloroaniline with carbon disulfide, followed by cyclization with ammonium hydroxide. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide has been extensively studied for its scientific research applications, including its anticancer, antifungal, and antibacterial properties. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have antifungal and antibacterial properties by inhibiting the growth of fungal and bacterial strains. This compound has been studied for its potential use as a chemotherapeutic agent and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-9-5-7-10(8-6-9)16-14(19)13-17-11-3-1-2-4-12(11)18-13/h1-8H,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJCEFSHKAQEMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=S)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)


![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)

![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)


![2-{[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]sulfonyl}benzonitrile](/img/structure/B5801415.png)

![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)